molecular formula C13H11NO2 B1599944 Methyl 3-(4-pyridinyl)benzoate CAS No. 126179-78-0

Methyl 3-(4-pyridinyl)benzoate

Cat. No.: B1599944
CAS No.: 126179-78-0
M. Wt: 213.23 g/mol
InChI Key: OURDGCXMAZZEBC-UHFFFAOYSA-N
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Description

Methyl 3-(4-pyridinyl)benzoate is a chemical compound with the CAS Number: 126179-78-0. It has a molecular weight of 213.24 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular formula of this compound is C13H11NO2 . The InChI Code is 1S/C13H11NO2/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10/h2-9H,1H3 .

Scientific Research Applications

Electrochromic Materials

A study detailed the synthesis and electrochromic properties of a magenta polypyrrole derivatized with Methyl Red azo dye, showcasing enhanced electrochromic properties, which are promising for application in pH sensors due to their color change in response to pH variations (Almeida et al., 2017).

Supramolecular Liquid Crystals

Research on supramolecular liquid crystals induced by hydrogen-bonding interactions between non-mesomorphic compounds, including laterally methyl-substituted derivatives, highlighted the effect of different substituents on the stability of the liquid crystal phases. This work provides insights into the design of new liquid crystalline materials (Naoum et al., 2010).

Hyperbranched Aromatic Polyamides

A study on the synthesis and properties of hyperbranched aromatic polyamides demonstrated the potential of these materials in creating high-performance polymers with solubility in common organic solvents, showcasing their applicability in various polymer-based technologies (Yang et al., 1999).

Catalysis

Research into the catalytic methylation of pyridines using temporary dearomatisation revealed a new method for introducing a methyl group onto the aromatic ring of pyridines, utilizing methanol and formaldehyde. This innovative approach has implications for the development of new synthetic methods in organic chemistry (Grozavu et al., 2020).

Metal-Organic Frameworks (MOFs)

A study on the synthesis and application of protonated metal-organic frameworks (MOFs) for the removal of anionic dyes from aqueous solutions demonstrated ultrahigh uptake capacities and excellent selectivity. This research suggests potential applications of MOFs in water purification and environmental remediation (Yu et al., 2021).

Organic Synthesis

Research on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates highlighted the utility of these compounds as scaffolds for the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles, indicating their importance in the development of new organic compounds (Ruano et al., 2005).

Safety and Hazards

Methyl 3-(4-pyridinyl)benzoate should be handled with care. It’s advisable to avoid dust formation and breathing in mist, gas, or vapors. Contact may slightly irritate skin, eyes, and mucous membranes. It may be slightly toxic if swallowed .

Future Directions

Pyridine derivatives, such as Methyl 3-(4-pyridinyl)benzoate, are important structural motifs found in numerous bioactive molecules. There is a need for robust methods allowing the selective introduction of multiple functional groups to pyridine . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

Properties

IUPAC Name

methyl 3-pyridin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURDGCXMAZZEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408911
Record name Methyl 3-(4-pyridyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126179-78-0
Record name Methyl 3-(4-pyridyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (3-(methoxycarbonyl)phenyl)boronic acid (600 mg, 3.33 mmol), 4-bromopyridine (583.5 mg, 3.0 mmol), K2CO3 (1.2 g, 9.0 mmol) and Pd(dppf)Cl2 (50 mg) in a solution of dioxane (10 mL) and H2O (2.5 mL) was stirred at 120° C. for 30 min with microwave heating. The catalyst was filtered and the filtrate concentrated. The residue was then purified by column chromatography to give the title product (630 mg Yield 90%).
Quantity
600 mg
Type
reactant
Reaction Step One
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583.5 mg
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reactant
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Quantity
1.2 g
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reactant
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10 mL
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reactant
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50 mg
Type
catalyst
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Quantity
2.5 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1.121 g of 4-pyridylboronic acid, 2.35 g of methyl 3-bromobenzoate, 7.5 g of cesium carbonate and 530 mg of tetrakistriphenyl phosphine palladium were dissolved in 40 ml of N,N-dimethylformamide, and the mixture was stirred at 120° C. overnight in a nitrogen atmosphere. The reaction mixture was diluted with ethyl acetate, washed with water and dried over anhydrous magnesium sulfate, and the solvent was removed. The residue was purified by silica gel column, to give 1.325 g of the title compound in the 4:3 hexane-ethyl acetate fraction.
Quantity
1.121 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenyl phosphine palladium
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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